4-(1H-Benzo[d]imidazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
XJJWAVHPIYRHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Benzo D Imidazol 2 Yl Benzamide and Analogues
Established Synthetic Routes to the Core Benzimidazole-Substituted Aniline Intermediates
The cornerstone of synthesizing the target compound is the efficient preparation of 2-(4-aminophenyl)-1H-benzimidazole. This intermediate can be constructed through various methodologies, including both multi-step and one-pot approaches.
Multi-Step Synthesis Approaches
Multi-step syntheses offer the advantage of isolating and purifying intermediates, which can lead to higher purity of the final product. A common multi-step approach involves the condensation of an o-phenylenediamine (B120857) with a p-substituted benzoic acid derivative, where the substituent is a precursor to the amine functionality, such as a nitro group.
A typical multi-step synthesis is outlined below:
Condensation to form the nitro-substituted benzimidazole (B57391): o-Phenylenediamine is reacted with 4-nitrobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This reaction, known as the Phillips condensation, forms 2-(4-nitrophenyl)-1H-benzimidazole.
Reduction of the nitro group: The nitro group of 2-(4-nitrophenyl)-1H-benzimidazole is then reduced to an amino group to yield 4-(1H-benzo[d]imidazol-2-yl)aniline. This reduction can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
An alternative multi-step route can commence from p-nitrobenzoic acid and aniline, involving dinitration and subsequent reduction and cyclization steps to form the desired aminophenyl benzimidazole. rasayanjournal.co.in
Table 1: Selected Multi-Step Syntheses of 4-(1H-benzo[d]imidazol-2-yl)aniline
| Starting Materials | Key Steps | Reagents and Conditions | Reference |
|---|---|---|---|
| o-Phenylenediamine, 4-Nitrobenzoic acid | 1. Condensation 2. Reduction | 1. Polyphosphoric acid (PPA), heat 2. SnCl2/HCl or H2/Pd-C | tuiasi.ro |
One-Pot Reaction Strategies
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, thereby saving time, reagents, and reducing waste. Several one-pot methods have been developed for the synthesis of 2-(4-aminophenyl)-1H-benzimidazole.
A prevalent one-pot approach involves the direct condensation of o-phenylenediamine with 4-aminobenzoic acid. This reaction is typically acid-catalyzed and driven to completion by the removal of water. Various catalysts and conditions have been employed to optimize this transformation. For instance, refluxing a mixture of o-phenylenediamine and 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) in dimethylbenzene has been reported to produce the desired product. researchgate.net Microwave irradiation has also been utilized to accelerate this reaction, significantly reducing the reaction time. researchgate.net
Table 2: One-Pot Syntheses of 4-(1H-benzo[d]imidazol-2-yl)aniline
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid, Dimethylbenzene, Reflux | 51% | researchgate.net |
| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid, Microwave irradiation (80 W, 10 min) | 89.5% | researchgate.net |
Derivatization Strategies for the Benzamide (B126) Moiety of the Target Compound
Once the key intermediate, 4-(1H-benzo[d]imidazol-2-yl)aniline, is obtained, the focus shifts to the formation of the benzamide linkage.
Amide Bond Formation Protocols
The most common method for forming the benzamide is through the acylation of the amino group of 4-(1H-benzo[d]imidazol-2-yl)aniline with benzoyl chloride or a derivative thereof. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation between 4-(1H-benzo[d]imidazol-2-yl)aniline and benzoic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.comatlanchimpharma.com
Table 3: Amide Bond Formation Protocols for 4-(1H-Benzo[d]imidazol-2-yl)benzamide
| Amine | Acylating Agent | Reagents/Conditions | Product |
|---|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Benzoyl chloride | Triethylamine, DCM | This compound |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Benzoic acid | DCC, HOBt, DMF | This compound |
Introduction of Diverse Substituents onto the Benzamide Aromatic Ring
To generate analogues of the target compound, various substituted benzoyl chlorides or benzoic acids can be used in the amide bond formation step. The electronic and steric properties of the substituents on the aromatic ring of the benzamide moiety can influence the biological activity of the final compound. Both electron-donating and electron-withdrawing groups can be introduced. For example, derivatives with chloro, bromo, and nitro substitutions on the benzamide ring have been synthesized and characterized. researchgate.net The synthesis of these analogues generally follows the same amide bond formation protocols as for the parent compound. nih.gov
Derivatization Strategies for the Benzimidazole Moiety
Further diversification of the this compound scaffold can be achieved by modifying the benzimidazole ring itself. The nitrogen atoms of the benzimidazole moiety are common sites for derivatization.
N-Alkylation: The NH proton of the benzimidazole ring is acidic and can be deprotonated with a base, followed by reaction with an alkyl halide to introduce an alkyl group at the N-1 position.
N-Acylation: The benzimidazole nitrogen can also be acylated using acid chlorides or anhydrides. Copper catalysts have been employed to facilitate the N-acylation of benzimidazoles with phenylacetic acids. rsc.orgrsc.org An electrochemical method for the selective N1-acylation of benzimidazoles has also been reported. organic-chemistry.org
Halogenation: The benzene (B151609) ring of the benzimidazole core can undergo electrophilic halogenation. For instance, treatment of 2-alkyl-5(6)-chlorobenzimidazoles with bromine or chlorine in acetic acid or with an N-halosuccinimide in chloroform (B151607) can introduce a halogen atom at the 6(5) position. tandfonline.comtandfonline.com The position of halogenation can be influenced by the existing substituents on the benzimidazole ring. nih.govacs.org
These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound and its analogues.
Substitutions on the Benzo-Fused Ring System
Introducing chemical diversity on the benzo-fused ring of the benzimidazole system is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. This is most commonly accomplished by utilizing appropriately substituted o-phenylenediamine derivatives as the starting materials for the cyclocondensation reaction. The nature and position of the substituents on the diamine precursor directly translate to the final structure of the this compound analogue.
For instance, the reaction of 4,5-dimethylbenzene-1,2-diamine (B154071) with 4-cyanobenzaldehyde (B52832) (a precursor to the benzamide group) will yield a benzimidazole core with methyl groups at the 5- and 6-positions. Research has demonstrated the synthesis of various derivatives using this approach, including compounds with electron-donating groups like methyl (-CH₃) and electron-withdrawing groups like trifluoromethyl (-CF₃). researchgate.netnih.gov The reaction typically proceeds via condensation with a benzoic acid derivative or an aldehyde followed by oxidation.
A study focused on developing inhibitors for the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme reported the synthesis of N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide. nih.gov The synthesis of this analogue, which features methyl groups on the benzo-fused ring, underscores the principle of starting with a correspondingly substituted diamine, in this case, 3,5-dimethylbenzene-1,2-diamine. nih.gov
The following table illustrates how the choice of substituted o-phenylenediamine dictates the substitution pattern on the final product.
| Starting o-phenylenediamine | R1 | R2 | Resulting Benzimidazole Analogue Structure |
| Benzene-1,2-diamine | H | H | This compound |
| 4-Methylbenzene-1,2-diamine | H | CH₃ | 4-(6-Methyl-1H-benzo[d]imidazol-2-yl)benzamide |
| 4,5-Dimethylbenzene-1,2-diamine | CH₃ | CH₃ | 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)benzamide |
| 4-(Trifluoromethyl)benzene-1,2-diamine | H | CF₃ | 4-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)benzamide |
Table 1: Synthesis of Analogues with Substitutions on the Benzo-Fused Ring.
Modifications at the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of the benzimidazole moiety contains two nitrogen atoms, one of which (N-1) is a secondary amine in the parent compound and serves as a prime site for further functionalization. Modification at this position can significantly impact the molecule's conformation and hydrogen-bonding capabilities. Two primary strategies are employed for this purpose: pre-cyclization modification by using an N-substituted o-phenylenediamine, or post-cyclization modification via N-alkylation or N-arylation of the pre-formed benzimidazole ring.
In the pre-cyclization approach, an N-substituted o-phenylenediamine, such as N-phenyl-o-phenylenediamine or N-benzyl-o-phenylenediamine, is used as the starting material. mdpi.com The condensation reaction with a benzoic acid derivative then directly yields the corresponding 1-substituted-2-arylbenzimidazole. This method is highly efficient for producing 1,2-disubstituted benzimidazoles. mdpi.com
Alternatively, the post-cyclization N-alkylation or N-arylation offers a versatile route to a wide range of derivatives from a common 2-substituted benzimidazole intermediate. Metal-free N-alkylation of benzimidazoles has been successfully achieved using Morita–Baylis–Hillman (MBH) alcohols, providing a regioselective substitution at the nitrogen atom. beilstein-journals.org For N-arylation, palladium-catalyzed cross-coupling reactions are often employed to form the C-N bond between the imidazole nitrogen and an aryl halide. rsc.org One-pot procedures that combine the initial benzimidazole formation with subsequent N-alkylation have also been developed, streamlining the synthetic process. researchgate.net
| Modification Strategy | Reagents | Resulting Product Type |
| Pre-cyclization | N-Benzyl-o-phenylenediamine + 4-Formylbenzamide | 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)benzamide |
| Post-cyclization (N-Alkylation) | This compound + Allyl Bromide | 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)benzamide |
| Post-cyclization (N-Arylation) | This compound + Iodobenzene (Pd-catalyzed) | 4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzamide |
Table 2: Strategies for Modification at the Imidazole Nitrogen Atoms.
Advanced Synthetic Protocols and Catalysis
To overcome the limitations of classical synthetic methods, which often require harsh conditions and long reaction times, advanced protocols incorporating microwave assistance and metal-free catalysis have been developed. These modern techniques offer significant advantages in terms of efficiency, environmental impact, and product yields.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzimidazole derivatives. mdpi.com By utilizing microwave irradiation, reactants are heated rapidly and uniformly, leading to a dramatic reduction in reaction times and often an improvement in product yields and purity compared to conventional heating methods. asianpubs.org
The synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with aldehydes or carboxylic acids is particularly amenable to microwave assistance. tandfonline.comtandfonline.com Studies have shown that reactions which might take several hours under conventional reflux can be completed in a matter of minutes under microwave irradiation. asianpubs.org For example, the cyclocondensation of o-phenylenediamine with various carboxylic acids under microwave irradiation was completed in 1.5 to 4 minutes with yields of 80-95%, a significant improvement over conventional heating which required longer times for lower yields. asianpubs.org Furthermore, these reactions can often be performed under solvent-free conditions, enhancing the "green" credentials of the synthesis. researchgate.netmdpi.com
| Carboxylic Acid Reactant | Method | Reaction Time | Yield (%) |
| Acetic Acid | Microwave | 4 min | 95% |
| Acetic Acid | Conventional | 2 h | 80% |
| Benzoic Acid | Microwave | 2 min | 90% |
| Benzoic Acid | Conventional | 3 h | 75% |
| 4-Nitrobenzoic Acid | Microwave | 1.5 min | 85% |
| 4-Nitrobenzoic Acid | Conventional | 2 h | 70% |
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Benzimidazole Synthesis (Adapted from Mobinikhaledi et al.). asianpubs.org
Metal-Free Chemical Transformations
While metal catalysts are effective, concerns about cost, toxicity, and contamination of the final product have driven the development of metal-free synthetic routes. Several innovative metal-free transformations for the synthesis of this compound and its N-acyl analogues have been reported.
One notable method involves a one-pot synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives promoted by carbon tetrabromide (CBr₄). researchgate.net This reaction proceeds under mild, metal-free conditions and provides the thermodynamically favored products in moderate to good yields. researchgate.net
Another prominent metal-free approach utilizes Brønsted acidic ionic liquids as reusable catalysts for the condensation of o-phenylenediamines with aldehydes. researchgate.net This method is performed at ambient temperature and offers excellent yields (up to 98%) while avoiding the use of any metallic reagents. researchgate.net Furthermore, facile synthesis of benzimidazoles has been achieved through a one-pot acylation-cyclization of N-arylamidoximes. acs.orgnih.gov This strategy avoids harsh conditions and provides access to a diverse range of substituted benzimidazoles in high yields. nih.gov The use of simple organic catalysts or reagents like acetic acid also represents a green, metal-free alternative for promoting these cyclization reactions, particularly when combined with microwave heating. nih.gov
| Method | Catalyst/Promoter | Key Features |
| One-pot N-Acylbenzimidazole Synthesis | CBr₄ | Metal-free, mild conditions, one-pot procedure. researchgate.net |
| Aldehyde-Diamine Condensation | Brønsted Acidic Ionic Liquid | Metal-free, reusable catalyst, ambient temperature, high yields. researchgate.net |
| N-Arylamidoxime Cyclization | DBU / Acetyl Chloride | Metal-free, one-pot acylation-cyclization, avoids harsh acids. nih.gov |
| Aldehyde-Diamine Condensation | Acetic Acid (Microwave) | Metal-free, green solvent, rapid reaction. nih.gov |
Table 4: Overview of Metal-Free Synthetic Protocols for Benzimidazole Derivatives.
Spectroscopic and Structural Characterization Techniques for 4 1h Benzo D Imidazol 2 Yl Benzamide Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the key functional groups within 4-(1H-Benzo[d]imidazol-2-yl)benzamide. The FTIR spectrum of this compound, typically recorded using a KBr pellet, exhibits several characteristic absorption bands that confirm its structure.
Key vibrational frequencies for this compound include a prominent C=O stretching band for the amide group, which is typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide and the benzimidazole (B57391) ring appear as broad bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and imidazole (B134444) rings are found in the 1400-1600 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.
For a synthesized sample of this compound, the following characteristic FTIR peaks have been reported:
3411 cm⁻¹ and 3170 cm⁻¹: Attributed to the asymmetric and symmetric stretching vibrations of the -NH₂ group of the amide.
3058 cm⁻¹: Assigned to the N-H stretching vibration of the benzimidazole ring.
1652 cm⁻¹: Corresponds to the C=O stretching of the benzamide (B126).
1590 cm⁻¹: Represents the C=N stretching of the imidazole ring.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch (Amide) | 3411 |
| N-H Symmetric Stretch (Amide) | 3170 |
| N-H Stretch (Benzimidazole) | 3058 |
| C=O Stretch (Amide) | 1652 |
| C=N Stretch (Imidazole) | 1590 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides a detailed map of the proton environments in the molecule. The aromatic protons of the benzimidazole and benzamide rings resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the -NH₂ group of the amide and the N-H proton of the benzimidazole ring are also observable and their chemical shifts can be influenced by solvent and concentration.
In a reported ¹H-NMR spectrum of this compound in DMSO-d₆, the following signals were observed:
A singlet at 13.01 ppm corresponding to the N-H proton of the benzimidazole ring.
A multiplet at 8.20-7.20 ppm integrating to eight protons, which corresponds to the aromatic protons of both the benzimidazole and benzamide moieties.
A broad singlet at 8.08 ppm and another at 7.50 ppm , which are attributed to the two protons of the amide (-NH₂) group.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H (Benzimidazole) | 13.01 | s |
| Aromatic-H | 7.20-8.20 | m |
| -NH₂ (Amide) | 8.08, 7.50 | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of this compound, the carbonyl carbon of the amide group typically appears significantly downfield, often above 160 ppm. The aromatic and imidazole carbons resonate in the range of 110-155 ppm.
For this compound, the following ¹³C-NMR chemical shifts have been reported in DMSO-d₆:
In Silico Investigations and Computational Chemistry Studies on 4 1h Benzo D Imidazol 2 Yl Benzamide
Molecular Docking Analysis of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in understanding the binding mechanisms of benzimidazole (B57391) derivatives against various biological targets. scispace.comnih.gov Studies on this class of compounds have explored their interactions with a range of proteins, including kinases, DNA gyrase, and carbonic anhydrase, highlighting the versatility of the benzimidazole scaffold as a pharmacophore. scispace.commdpi.comnih.govnih.gov
The binding of benzimidazole derivatives to protein targets is characterized by specific interactions with key amino acid residues within the active site. Molecular docking simulations for various benzimidazole-based inhibitors have identified these critical interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of benzimidazole inhibitors targeting the enzyme Pin1, key residues such as Lys63, Arg69, and Cys113 have been identified as crucial for binding. nih.govrsc.org The benzimidazole core, with its hydrogen bond donor and acceptor capabilities, often plays a central role in anchoring the ligand within the receptor's binding pocket. The benzamide (B126) portion of 4-(1H-Benzo[d]imidazol-2-yl)benzamide can also form significant hydrogen bonds, further stabilizing the ligand-receptor complex.
Table 1: Examples of Key Residue Interactions for Benzimidazole Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues | Types of Interactions |
|---|---|---|
| DNA Gyrase B (S. aureus) | SER 438 | Hydrogen Bonds |
| Pin1 | Lys63, Arg69, Cys113, Leu122, Met130, Ser154 | Hydrogen Bonds, Hydrophobic Interactions |
| Kinases (EGFR, HER2) | Not specified | Multiple Interactions |
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target. mdpi.com These scores, often expressed as binding energies (e.g., in kcal/mol), help in ranking potential drug candidates. For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) can be applied to the docked poses. eco-vector.com For example, in silico studies on formazan derivatives containing a benzoxazole core, structurally related to benzimidazoles, have shown predicted free binding energies up to -58.831 kJ/mol. eco-vector.com These calculations elucidate the molecular recognition process by detailing the energetic contributions of different types of interactions, such as electrostatic and van der Waals forces. peerj.com Such analyses can reveal how the specific arrangement of the benzimidazole and benzamide moieties in this compound would facilitate its recognition and binding by a particular protein target.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. semanticscholar.orgacs.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a compound's behavior. Studies on derivatives like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline have utilized DFT to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.net
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. DFT calculations on benzimidazole and related heterocyclic systems are used to determine these values and other reactivity descriptors, such as electronegativity, hardness, and softness. eco-vector.com This information is critical for predicting how this compound might participate in chemical reactions and interact with biological systems.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can be used to perform conformational analysis and map the potential energy landscape of a molecule. For a derivative of the title compound, a molecular energy profile was generated by systematically rotating a key torsion angle (from -180° to +180°) to identify the most stable, low-energy conformations. researchgate.net This type of analysis for this compound would involve examining the rotation around the single bond connecting the benzimidazole and phenyl rings. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will fit into a receptor's binding site.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
SAR studies aim to identify the relationships between a molecule's chemical structure and its biological activity. When these relationships are quantified, the approach is known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.
For benzimidazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for inhibiting specific targets like Pin1. nih.govrsc.org These studies often use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The results are visualized as contour maps, which indicate regions where modifications to the molecular structure—such as adding bulky groups, or groups with specific electrostatic or hydrophobic properties—are likely to increase or decrease activity. peerj.com These models have shown that electrostatic fields, hydrophobic fields, and hydrogen bonding play crucial roles in the binding process of benzimidazole inhibitors. nih.govrsc.org Applying such models to this compound would involve analyzing how substitutions on either the benzamide phenyl ring or the benzimidazole core could modulate its biological effects, thereby providing a clear path for rational drug design.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline |
| N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide |
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are integral to the design of novel therapeutic agents. Benzimidazole derivatives have been the subject of numerous such studies, aiming to develop inhibitors for a variety of biological targets.
Ligand-Based Drug Design: This approach relies on the knowledge of molecules that bind to a biological target. A ligand-based virtual screening of the ZINC15 database was conducted to identify new trypanocidal agents based on the benzimidazole scaffold. nih.gov This screening, followed by molecular docking, successfully identified benzimidazole derivatives with the potential to inhibit triosephosphate isomerase, a key enzyme in Trypanosoma cruzi. nih.gov
Structure-Based Drug Design: This strategy utilizes the 3D structure of the biological target to design molecules that can bind to it with high affinity and selectivity. In one study, novel benzimidazole derivatives were designed as Pin1 inhibitors through a structure-based approach. mdpi.com Molecular docking studies were employed to understand the binding mechanism of these inhibitors with the Pin1 protein. nih.gov Similarly, a series of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives were developed as heparanase inhibitors, with some compounds showing oral exposure in mice. nih.gov
These examples, while not directly involving this compound, demonstrate the power of these design strategies in the development of benzimidazole-based therapeutic agents. The benzimidazole moiety is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
Advanced Computational Methods in Drug Discovery
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of molecules, including their conformational flexibility and stability. Such simulations have been applied to study benzimidazole derivatives and their interactions with biological targets.
MD simulations were used to investigate the binding mechanism and conformational relationship between benzimidazole Pin1 inhibitors and the Pin1 protein. nih.govrsc.org These simulations helped to identify the most likely binding poses of the inhibitors and revealed the key residues involved in the interaction. nih.govrsc.org In another study, MD simulations of a modeled NLRP3 protein in complex with an inhibitor were performed to assess the structural convergence of the protein. mdpi.com The analysis of root mean square deviation (RMSD) during the simulation provided information on the stability of the protein-ligand complex. mdpi.com
Pharmacophore Modeling for Ligand Feature Mapping and Virtual Screening
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This technique is widely used for virtual screening of large compound libraries to identify potential hits.
A pharmacophore model was developed for benzimidazole derivatives as potential FXR agonists, leading to the generation of a 3D-QSAR model with good statistical values. semanticscholar.org This model, consisting of hydrophobic features and aromatic rings, was used to predict the activity of new compounds. semanticscholar.org In another instance, a pharmacophore-based screening of a library of benzimidazole-1,2,3-triazole hybrids was conducted to identify potential EGFR inhibitors for lung cancer treatment. nih.gov This approach, combined with molecular docking and MD simulations, led to the identification of several promising candidates with favorable drug-likeness properties and low toxicity. nih.gov
The benzimidazole scaffold is considered a valuable pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide spectrum of biological activities. nih.gov The application of pharmacophore modeling can facilitate the discovery of novel this compound derivatives with desired therapeutic properties.
Computational Pharmacokinetic Profiling for Absorption and Distribution Considerations
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Several studies have reported the computational pharmacokinetic profiling of benzimidazole derivatives.
The pharmacokinetic properties of a wide range of benzimidazole derivatives have been summarized, indicating that they are often characterized by multicompartment pharmacokinetic models and are subject to first-pass metabolism in the liver. ibmc.msk.runih.gov Many derivatives exhibit low absolute bioavailability upon oral administration. nih.gov In silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors was performed to evaluate their drug-likeness profiles. rsc.orgnih.gov Similarly, in silico ADME and toxicity predictions were carried out for benzimidazole derivatives and their cobalt coordination compounds. nih.gov These studies utilize tools like the BOILED-Egg graph to predict gastrointestinal absorption and brain accessibility. nih.gov
Table 2: Predicted ADME Properties for a Series of Benzimidazole Derivatives
| Property | Predicted Range/Value |
|---|---|
| Bioavailability Score | 0.55 |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | Varies |
| CYP Inhibition | Generally low |
Data is a generalized representation from studies on various benzimidazole derivatives. nih.govresearchgate.net
Surface Analysis Techniques
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. This technique has been applied to several compounds structurally related to this compound.
A study on N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide utilized Hirshfeld surface analysis to confirm the importance of H-atom contacts in the crystal packing. nih.gov The analysis revealed a significant number of N–H···O, O–H···S, and C–H···O interactions, suggesting that van der Waals forces, hydrogen bonding, and weak intermolecular interactions play crucial roles in stabilizing the crystal structure. nih.gov Another investigation on 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate also employed Hirshfeld surface analysis and 2D fingerprint plots to quantify intermolecular interactions. researchgate.net The results indicated that the most significant contributions to the crystal packing were from H···H, C···H/H···C, and N···H/H···N interactions. researchgate.net
These analyses provide a detailed understanding of the non-covalent interactions that govern the solid-state arrangement of these molecules. mdpi.com The insights gained from Hirshfeld surface analysis can be valuable for understanding the crystal engineering and polymorphism of this compound.
Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate
| Contact Type | Contribution (%) |
|---|---|
| H···H | 28.7 |
| C···H/H···C | 27.1 |
| N···H/H···N | 26.4 |
| C···N/N···C | 6.1 |
| C···C | 6.0 |
| O···H/H···O | 3.7 |
Data from the Hirshfeld surface analysis of a related benzimidazole derivative. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
As no specific research data is available for this compound, this section cannot be completed. The generation of detailed research findings and data tables on the intermolecular interactions of this specific compound is contingent on future crystallographic and computational studies.
Preclinical Biological Evaluation and Mechanism of Action Studies of 4 1h Benzo D Imidazol 2 Yl Benzamide Derivatives
Antimicrobial Activity Investigations
Derivatives of 4-(1H-Benzo[d]imidazol-2-yl)benzamide have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of benzimidazole (B57391) derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. A study on novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives showed activity against all tested microbial strains. nih.gov The research indicated that compounds with electron-withdrawing groups tended to exhibit stronger activity than those with electron-donating groups. nih.gov For instance, the derivative N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was identified as a particularly active compound. nih.gov
Another series of novel benzimidazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety also exhibited good to moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. orientjchem.org Similarly, newly synthesized benzamide (B126) compounds demonstrated notable activity against B. subtilis and E. coli. nanobioletters.com Specifically, one compound showed a zone of inhibition of 25 mm and 31 mm against B. subtilis and E. coli, respectively. nanobioletters.com
The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. Some derivatives have been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.govresearchgate.net
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity | Reference |
|---|---|---|---|---|
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine series | Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Active against all tested strains; compounds with electron-withdrawing groups showed better activity. | nih.gov |
| 5-amino-1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2,5-dithiol (B7761095) derivatives of benzimidazole | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Good to moderate activity against all tested bacteria. | orientjchem.org |
| Benzamide derivatives | Bacillus subtilis | Escherichia coli | One compound showed significant zones of inhibition (25 mm for B. subtilis and 31 mm for E. coli). | nanobioletters.com |
| Benzimidazole urea (B33335) derivatives | Wide spectrum of relevant pathogens | Wide spectrum of relevant pathogens | Potent antibacterial activity. | nih.gov |
Antifungal Efficacy against Fungal Species
Benzimidazole derivatives have also been extensively studied for their antifungal properties. Research has shown that these compounds can be effective against a variety of fungal pathogens, including species of Candida and Aspergillus. nih.govnih.gov In one study, newly synthesized pyrazole-attached benzimidazoles were screened for their in vitro antifungal activity against Aspergillus niger and Aspergillus fumigatus. nih.gov The results indicated that compounds with electron-withdrawing groups on the phenyl ring attached to the pyrazole (B372694) moiety displayed superior antifungal activity. nih.gov
Another study focusing on benzimidazole-1,3,4-oxadiazole compounds found that some derivatives exhibited moderate to potent antifungal activities against tested Candida species, including C. albicans, C. krusei, and C. parapsilopsis. mdpi.com The most active compounds, 4h and 4p, were found to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com This mechanism is similar to that of azole antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14-α-demethylase. nih.govmdpi.com
Further research on benzo nih.govresearchgate.netimidazo[1,2-d] nih.govresearchgate.netcrsubscription.comtriazine derivatives demonstrated significant fungicidal activities against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.gov The presence of electron-withdrawing groups like fluorine, chlorine, and bromine atoms was found to enhance the antifungal activities of these compounds. nih.gov
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Species Tested | Observed Activity (MIC values where available) | Reference |
|---|---|---|---|
| Pyrazole-attached benzimidazoles | Aspergillus niger, Aspergillus fumigatus | Compounds with electron-withdrawing groups showed superior activity. | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida albicans, Candida krusei, Candida tropicalis, Cryptococcus neoformans | Exhibited the best antifungal activities among the tested compounds. | nih.gov |
| Benzimidazole-oxadiazole compounds 4h and 4p | Candida albicans, Candida krusei, Candida parapsilopsis | MIC50 of 1.95 µg/mL against C. albicans for both compounds. | mdpi.com |
| Benzo nih.govresearchgate.netimidazo[1,2-d] nih.govresearchgate.netcrsubscription.comtriazine derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Most compounds exhibited obvious fungicidal activities at 50 μg/mL. | nih.gov |
Antimycobacterial Activity and Specific Enzyme Inhibition (e.g., Polyketide Synthase 13)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzimidazole derivatives have shown promise in this area. A series of novel 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their tuberculostatic activity. nih.gov Compounds bearing halogen atoms or methyl groups on the benzimidazole system and a cyclohexylethyl substituent at the C-2 position demonstrated excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with MIC values ranging from 0.75 to 1.5 μg/mL. nih.gov
A key target for new anti-tubercular drugs is Polyketide Synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. jyoungpharm.orgacs.orgbenthamscience.com Inhibition of Pks13 disrupts the integrity of the cell wall, leading to bacterial death. jyoungpharm.org Several studies have identified benzimidazole derivatives as potent inhibitors of Pks13. jyoungpharm.orgacs.org For instance, certain synthesized benzimidazole derivatives demonstrated high potency against tuberculosis, exhibiting superior binding affinity to Pks13. jyoungpharm.org However, replacing a 3,4-dimethoxyphenyl group with a benzimidazole in one series of compounds was found to be detrimental to both Pks13 potency and antimycobacterial activity, highlighting the importance of specific structural features. acs.org
Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)
A primary mechanism through which many benzimidazole derivatives exert their antibacterial effect is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govcrsubscription.com These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs. crsubscription.comnih.gov
Benzimidazole ureas have been identified as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. nih.gov They bind to the ATP sites of these enzymes, a different mechanism from the fluoroquinolone antibiotics which inhibit the catalytic subunits. nih.gov This dual-targeting action is advantageous as it can potentially reduce the development of bacterial resistance. Studies have reported IC50 values for bis-benzimidazole derivatives in the range of 5-10 µM for DNA gyrase and 15-70 µM for topoisomerase IV. crsubscription.com The specific substitutions on the benzimidazole ring influence the inhibitory activity against each enzyme. crsubscription.com For example, some derivatives show more potent inhibition against S. aureus DNA gyrase/topoisomerase IV, with IC50 values as low as 0.28 µM. ekb.eg
Anticancer / Antitumor Efficacy Studies
In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.
In Vitro Cytotoxicity Profiling Across Various Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxicity of novel benzimidazole derivatives against a panel of human cancer cell lines. In one study, a series of 1,2,5-trisubstituted benzimidazole compounds were tested against Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2 cancer cells, revealing their anticancer potential. researchgate.net Another investigation of newly synthesized benzimidazole derivatives reported that a benzimidazole-2-isoxazole derivative exhibited high potency against HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. nih.govresearchgate.net
The cytotoxic effects are often dose-dependent. For example, a newly synthesized benzimidazole derivative (se-182) showed significant cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines, with IC50 values of 15.80 μM and 15.58 μM against A549 and HepG2 cells, respectively. jksus.org
Hybrid molecules incorporating the benzimidazole scaffold have also shown promising results. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives exhibited excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov Furthermore, a newly synthesized benzimidazole derivative, 1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (B97240) (BMPE), showed potent selective cytotoxicity against malignant cell lines with an IC50 value of 0.2 μM/mL. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Series | Cancer Cell Lines Tested | Observed Cytotoxicity (IC50 values) | Reference |
|---|---|---|---|
| Benzimidazole-2-isoxazole derivative (5a) | HEPG2 (liver), PC12 (pheochromocytoma) | High potency observed. | nih.govresearchgate.net |
| 2-thiobezimidazole derivatives (3c & 3l) | HCT-116 (colon), TK-10 (renal) | Effective antitumor activity. | nih.govbenthamdirect.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6c, 6h-j) | HCT-116 (colon), HepG2 (liver), MCF-7 (breast) | IC50 values ranging from 7.82 to 21.48 μM. | nih.gov |
| 1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE) | Malignant cell lines (e.g., MCF-7) | IC50 value of 0.2 μM/mL. | nih.gov |
| Benzimidazole derivative (se-182) | A549 (lung), HepG2 (liver), MCF-7 (breast), DLD-1 (colorectal) | IC50 values of 15.80 μM (A549) and 15.58 μM (HepG2). | jksus.org |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides (12e, 12i, 12l) | NCI 60 cancer cell line panel | 12e showed significant growth inhibition against multiple cell lines. | nih.gov |
Cellular Mechanism of Action: Cell Cycle Modulation and Apoptosis Induction
Derivatives of this compound have demonstrated significant capabilities in modulating the cell cycle and inducing apoptosis in cancer cells, which are critical mechanisms for anticancer agents.
Studies have shown that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives can effectively suppress cancer cell proliferation by arresting the cell cycle and triggering apoptosis. For instance, compounds 10 and 13 were identified as highly active against various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). Flow cytometry analysis revealed that these compounds induced significant apoptosis. In A549 cells, compounds 10 and 13 led to 55.1% and 66.4% early apoptosis, respectively. In MDA-MB-231 cells, compound 13 induced a substantial apoptotic population, with 80.24% in early apoptosis and 5.4% in late apoptosis.
Furthermore, a novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) , was found to induce apoptosis in human lung adenocarcinoma A549 cells. This compound exerts its effect by modulating the apoptotic marker caspase-3. The mechanism is linked to the targeting of epigenetic regulatory proteins, which leads to the reactivation of major tumor suppressor genes involved in the cell cycle, ultimately culminating in cancer cell apoptosis.
Similarly, mechanistic studies of the benzimidazole-benzylidenebenzohydrazide hybrid, compound 6i , in HepG2 liver cancer cells showed it induces cell cycle arrest and apoptosis. This was confirmed by the upregulation of the pro-apoptotic proteins caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. Other 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have also been shown to trigger cytotoxicity and activate caspase-3/7 in chronic myeloid leukemia (CML) cells. Additionally, certain novel 1H-benzo[d]imidazole derivatives (BBZs) were found to cause a prominent G2/M phase arrest in cancer cells.
Table 1: Apoptosis Induction by Benzimidazole Derivatives
| Compound | Cell Line | Apoptosis Stage | Percentage of Apoptotic Cells (%) |
|---|---|---|---|
| Compound 10 | A549 | Early | 55.1 |
| Compound 13 | A549 | Early | 66.4 |
| Compound 13 | MDA-MB-231 | Early | 80.24 |
| Late | 5.4 | ||
| Compound 10 | MDA-MB-231 | Early | 69.7 |
| Late | 3.2 |
Specific Molecular Target Inhibition (e.g., Tyrosine Kinases, DNA Binding, HER Enzyme Interaction)
The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.
Kinase Inhibition: A significant number of derivatives have been developed as potent tyrosine kinase inhibitors (TKIs). Hybrids of benzimidazole and (halogenated)benzylidene-benzohydrazide have emerged as multi-kinase inhibitors. For example, compounds 6h and 6i demonstrated significant inhibitory activity against key kinases such as EGFR, HER2, and CDK2. Compound 6i also potently inhibited the mTOR enzyme. The benzimidazole scaffold is recognized for its potential to inhibit EGFR, and it is a component of nazartinib, a third-generation EGFR inhibitor.
DNA Interaction and Related Enzymes: Certain derivatives function as DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions with the minor groove of DNA, particularly at AT-rich sequences. Beyond direct DNA binding, these compounds inhibit enzymes that regulate DNA topology and integrity. Human topoisomerase I (Hu Topo I) has been identified as a probable target. Compound 12b , a novel 1H-benzo[d]imidazole (BBZ), showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. Another critical target is Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized as potent PARP-1 inhibitors, with some exhibiting IC50 values in the nanomolar range.
Epigenetic Modulation: The derivative TBUEIB has been shown to target epigenetic regulatory proteins, notably DNA Methyltransferase 1 (DNMT1). In silico studies also suggest good modulatory effects on Histone deacetylase (HDAC) and UHRF1.
Other Enzyme Targets: Other enzymes are also targeted by this class of compounds. A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides act as inhibitors of heparanase, an endo-beta-glucuronidase. Specifically, compound 15h and compound 23 displayed good heparanase inhibitory activity with IC50 values of 0.29 µM and 0.23 µM, respectively.
Table 2: Molecular Target Inhibition by Benzimidazole Derivatives
| Compound Class/Name | Target Enzyme/Protein | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 6i | EGFR Kinase | 0.38 µM |
| Compound 10 | EGFR Kinase | 0.33 µM |
| Benzimidazole-benzylidenebenzohydrazides (6h, 6i) | HER2, CDK2 | Not Specified |
| Compound 12b | Human Topoisomerase I | 16 µM (for 50% inhibition) |
| 1H-benzo[d]imidazole-4-carboxamides | PARP-1 | Single to double digit nM |
| Compound 15h | Heparanase | 0.29 µM |
| Compound 23 | Heparanase | 0.23 µM |
Microtubule Destabilizing Properties
Several derivatives based on the this compound scaffold have been identified as potent inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) were synthesized and evaluated for their biological effects. These compounds demonstrated anti-proliferative effects, and the most active derivatives showed activities in the 0.2–2 μM range. Their mechanism of action was determined to be the inhibition of tubulin polymerization. nih.gov Compound 57 , which features a 2-chlorophenyl acetamide (B32628) substituent, was the most active molecule in this series. nih.gov
In another study, a new class of benzimidazole carboxamide derivatives was designed specifically as tubulin polymerization inhibitors. nih.govresearchgate.net Compound 7n from this series was found to dose-dependently arrest the G2/M phase of the cell cycle and inhibit tubulin polymerization with an IC50 value of 5.05 µM. nih.govresearchgate.net Computational docking studies confirmed that these compounds likely bind to the tubulin protein. nih.govresearchgate.net Furthermore, studies on 1H-benzimidazol-2-yl hydrazones showed that these compounds also modulate tubulin polymerization, with their efficacy dependent on the specific substitutions on the phenyl hydrazone moiety. mdpi.com
Table 3: Tubulin Polymerization Inhibition by Benzimidazole Derivatives
| Compound Class/Name | Activity | Inhibitory Concentration (IC50) |
|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) | Anti-proliferative / Tubulin Inhibition | 0.2 - 2 µM |
| Compound 7n (Benzimidazole carboxamide) | Tubulin Polymerization Inhibition | 5.05 µM |
Anti-inflammatory Activity Assessment and Related Biological Pathways
The benzimidazole framework is a recognized pharmacophore for developing anti-inflammatory agents. nih.gov These derivatives exert their effects by modulating various biological targets and pathways involved in the inflammatory response.
The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain 2-substituted benzimidazole derivatives have been shown to inhibit COX enzymes. nih.govplantarchives.org In silico docking studies have been used to confirm the inhibitory action of these compounds against both COX-1 and COX-2. plantarchives.org Beyond COX, these derivatives can also target other pathways, including the inhibition of 5-lipoxygenase (5-LOX). mdpi.com
Another key anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines. Studies on benzimidazole derivatives have demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines like RAW264.7. researchgate.netnih.gov For example, compound 6e , a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, showed potent inhibition of both nitric oxide (NO) production (IC50 = 0.86 µM) and TNF-α production (IC50 = 1.87 µM) in LPS-stimulated macrophages. nih.gov Its mechanism was linked to the restoration of IκBα phosphorylation levels, a key step in the NF-κB signaling pathway. nih.gov
Additionally, some novel benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2. acs.org
Table 4: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Class | Target/Assay | Activity (IC50) |
|---|---|---|
| Compound 6e | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.86 µM |
| TNF-α Production Inhibition (LPS-stimulated RAW 264.7) | 1.87 µM | |
| Benzimidazole Derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence assay | Lower than Ibuprofen |
| Compound 8 | 5-Lipoxygenase (5-LOX) Inhibition | Potent Inhibition |
| Compound 44 (AGU654) | mPGES-1 Inhibition | 2.9 nM |
Antioxidant Activity Evaluation
Benzimidazole derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals, which are implicated in a wide range of diseases.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. Several studies have demonstrated the efficacy of benzimidazole derivatives in this assay.
The antioxidant potential of these compounds is closely linked to their chemical structure. For instance, benzimidazole derivatives substituted at the 2-position with phenolic groups, such as 2-(1H-benzimidazol-2-yl)phenol (2) , show notable DPPH scavenging activity. semanticscholar.org The presence of hydroxyl groups on an attached aryl ring appears to be crucial for this activity. One study found that benzimidazole hydrazones with a second hydroxy group showed a significant increase in antioxidant capacity. nih.gov
In a series of synthesized benzimidazoles, compound 2a exhibited the highest antioxidant activity with an IC50 value of 7.35 µg/mL in the DPPH assay. nih.gov Other derivatives, such as 2-p-tolyl-1H-benzimidazole (3) and 2-(4-methoxyphenyl)-1H-benzimidazole (7) , also showed activity with IC50 values of 773 µM and 800 µM, respectively. semanticscholar.org These findings underscore the potential of the benzimidazole scaffold in the development of effective antioxidant agents.
Table 5: DPPH Radical Scavenging Activity of Benzimidazole Derivatives
| Compound | Activity (IC50) |
|---|---|
| Compound 2a | 7.35 µg/mL |
| 2-(1H-benzimidazol-2-yl)phenol (2) | 1974 µM |
| 2-p-tolyl-1H-benzimidazole (3) | 773 µM |
| 2-(4-methoxyphenyl)-1H-benzimidazole (7) | 800 µM |
Enzyme and Receptor Modulation Studies
Beyond the targets mentioned previously, derivatives of this compound have been shown to modulate a wide array of other enzymes and receptors, highlighting their therapeutic versatility.
Cholinesterase and MAO Inhibition: In the context of neurodegenerative diseases like Alzheimer's, multitargeted-directed ligands are of great interest. Benzothiazole derivatives, which share structural similarities, have been evaluated for their ability to modulate enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). Compound 3s , for example, was identified as a promising multitargeting agent with IC50 values of 6.7 µM (AChE), 2.35 µM (BChE), and 1.6 µM (MAO-B). tandfonline.com Dual-acting hybrids have also been designed as cannabinoid receptor 2 (CB2R) agonists and BChE inhibitors. nih.gov
Carbonic Anhydrase Inhibition: Certain benzothiazole-6-sulphonamides incorporating a substituted cyclic guanidine (B92328) moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds were found to potently and selectively inhibit hCA II and hCA VII, with inhibitory constants (Ki) in the low nanomolar to micromolar ranges.
Receptor Modulation: The benzamide scaffold is known to interact with various receptors. Benzothiazole derivatives have been developed as potent ligands for the histamine (B1213489) H3 receptor (H3R), with compound 4b showing a Ki value of 0.012 µM. tandfonline.com In other studies, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and neurological disorders. mdpi.com
This broad range of enzyme and receptor modulation activities underscores the vast potential of the this compound core structure in designing targeted therapeutic agents for a multitude of diseases.
Table 6: Enzyme and Receptor Modulation by Benzimidazole/Benzothiazole Derivatives
| Compound | Target | Activity Type | Activity Value (IC50/Ki) |
|---|---|---|---|
| Compound 3s | AChE | Inhibition | 6.7 µM |
| BChE | Inhibition | 2.35 µM | |
| MAO-B | Inhibition | 1.6 µM | |
| Guanidine-benzothiazole-sulphonamides | hCA II, hCA VII | Inhibition | Low nM to µM range |
| Compound 4b | Histamine H3 Receptor | Binding Affinity | 0.012 µM |
Transforming Growth Factor Beta (TGFβ) Pathway Inhibition
Derivatives of the benzamide and imidazole (B134444) scaffolds have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. A key example is the compound SB-431542, a small molecule that selectively inhibits the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), along with its relatives ALK4 and ALK7. tocris.comapexbt.com The inhibition of ALK5 is competitive with respect to ATP and occurs with a 50% inhibitory concentration (IC50) of 94 nM. tocris.comdcchemicals.com
This inhibition prevents the phosphorylation and subsequent nuclear accumulation of downstream signaling proteins, specifically Smad2. apexbt.comnih.gov By blocking this pathway, these compounds can effectively suppress TGF-β-induced cellular responses. In preclinical studies, SB-431542 has been shown to inhibit TGF-β-induced gene expression, cell migration, invasion, and the secretion of vascular endothelial growth factor (VEGF) in various human cancer cell lines. tocris.comnih.gov Furthermore, this inhibitory action has been demonstrated to suppress both basal and TGF-β-enhanced contraction of collagen gels by keloid fibroblasts, suggesting potential therapeutic applications in conditions involving excessive skin contraction. nih.gov
| Target | Parameter | Value | Reference |
|---|---|---|---|
| ALK5 (TGF-β Type I Receptor) | IC50 | 94 nM | tocris.com |
| TGF-β1-induced collagen Iα1 mRNA | IC50 | 60 nM | dcchemicals.com |
| TGF-β1-induced PAI-1 mRNA | IC50 | 50 nM | dcchemicals.com |
| TGF-β1-induced fibronectin mRNA | IC50 | 62 nM | dcchemicals.com |
GABA-A Receptor Positive Allosteric Modulation
Certain derivatives based on the 2-phenyl-1H-benzo[d]imidazole scaffold have been identified as novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govacs.org PAMs are compounds that bind to an allosteric site on a receptor to increase the activity of an agonist, but have no activity on their own. wikipedia.org In the case of the GABA-A receptor, PAMs enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, which leads to a hyperpolarized state in neurons, making them less likely to fire. wikipedia.org
Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has been developed. nih.govacs.org These compounds show a preference for interaction with the α1/γ2 interface of the GABA-A receptor, a site targeted by benzodiazepines. nih.govwikipedia.org A key advantage of this benzimidazole-based scaffold is its improved metabolic stability and reduced potential for hepatotoxicity compared to earlier imidazo[1,2-a]pyridine (B132010) derivatives that also target this site. nih.govacs.org Molecular modeling and structure-activity relationship studies have shown that subtle modifications, such as the placement of a methyl group on the benzimidazole ring, can significantly influence the molecule's interaction with the allosteric recognition site. acs.org
Hepatitis C Virus (HCV) NS5B RNA Polymerase and Serine Protease Inhibition
The benzimidazole scaffold is a common feature in various agents developed to combat the Hepatitis C virus (HCV) by targeting different viral enzymes essential for replication. researchgate.net
HCV NS5B RNA Polymerase Inhibition Derivatives of 2-phenyl-1H-benzimidazole have been identified as potent non-nucleoside inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase (RdRp). nih.govunimi.it These compounds bind to allosteric sites on the enzyme, rather than the active site where nucleotide incorporation occurs, and inhibit RNA synthesis noncompetitively with respect to nucleotide triphosphates (NTPs). unimi.itnih.gov Structure-activity relationship (SAR) studies have led to the identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazoles and analogues bearing a substituted biphenyl (B1667301) group, which can block subgenomic HCV RNA replication in cell-based replicon assays at low micromolar to submicromolar concentrations. nih.govacs.org These inhibitors generally exhibit high selectivity against other DNA polymerases and low cytotoxicity. nih.gov
HCV NS3/NS4A Serine Protease Inhibition The HCV NS3/NS4A serine protease is another critical enzyme for viral replication, responsible for processing the viral polyprotein. nih.gov Screening of chemical libraries has led to the identification of bisbenzimidazole derivatives as potent, zinc-dependent inhibitors of this protease. nih.gov Optimization of an initial screening hit resulted in a compound with a tenfold increase in potency, exhibiting a Ki of 27 nM. researchgate.netnih.gov Interestingly, the SAR for this class of compounds is highly divergent depending on the presence of zinc, which suggests two distinct binding modes to the NS3/NS4A protease complex. researchgate.netnih.gov
| Compound Class | Target | Mechanism | Reported Potency | Reference |
|---|---|---|---|---|
| 2-[(4-diarylmethoxy)phenyl]-benzimidazoles | NS5B Polymerase | Allosteric Inhibition | EC50 as low as 1.1 µM in replicon cells | nih.gov |
| Bisbenzimidazoles | NS3/NS4A Protease | Zn(2+)-dependent Inhibition | Ki = 27 nM (optimized compound) | nih.gov |
Antiprotozoal Activity Evaluation
Efficacy against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)
Derivatives of benzimidazole have demonstrated significant antiprotozoal activity against a range of kinetoplastid parasites responsible for neglected tropical diseases.
Trypanosoma brucei : A series of dicationic biphenyl benzimidazoles showed potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis. Several of these diamidine compounds exhibited IC50 values of 30 nM or less. nih.gov In vivo studies in a mouse model of the disease confirmed this efficacy, with several compounds achieving cures at dosages of 10-20 mg/kg. nih.gov
Trypanosoma cruzi : The causative agent of Chagas disease, Trypanosoma cruzi, has also been a target for benzamide-related structures. In a novel approach, the TGF-β pathway inhibitor SB-431542 was shown to significantly reduce cardiomyocyte invasion by T. cruzi. nih.gov The compound also impaired the parasite's cell cycle, leading to a reduction in the number of parasites per infected cell and inhibiting the differentiation and release of new trypomastigotes. nih.gov This highlights the importance of host signaling pathways in the infection process and presents a new strategy for therapeutic intervention.
Leishmania donovani : Visceral leishmaniasis, caused by Leishmania donovani, is a fatal parasitic disease. researchgate.net Research into novel treatments has included the exploration of phenyl imidazole carboxamides. Starting from a hit compound identified in a high-throughput screen, subsequent synthesis and SAR exploration led to analogues with improved potency against L. donovani while maintaining low cytotoxicity against human host cells. researchgate.net
In Vivo Preclinical Models for Efficacy Assessment
Evaluation in Neurological Models (e.g., Cognitive Impairment)
The benzamide scaffold has been utilized in the design of multifunctional agents for the potential treatment of neurodegenerative disorders such as Alzheimer's disease. A novel class of benzamide-hydroxypyridinone hybrids was designed to possess both monoamine oxidase B (MAO-B) inhibitory activity and iron-chelating properties, two key targets in Alzheimer's therapy. nih.gov
One of the lead compounds from this series, designated 8g, was evaluated in an in vivo model of cognitive impairment induced by scopolamine. The results demonstrated that compound 8g could remarkably ameliorate the induced cognitive deficits. nih.gov Furthermore, the compound showed favorable pharmacokinetic properties and a high potential to penetrate the blood-brain barrier (BBB) in a PAMPA-BBB assay, a critical characteristic for any centrally acting therapeutic agent. nih.gov These findings suggest that benzamide-based structures are promising candidates for the development of treatments for complex neurological diseases. nih.gov
Future Research Directions and Therapeutic Potential
Strategies for Structural Optimization to Enhance Potency and Selectivity
The potency and selectivity of benzimidazole-based compounds are highly dependent on the nature and position of substituents on both the benzimidazole (B57391) and benzamide (B126) rings. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of more effective derivatives.
Key optimization strategies include:
Modification of the Benzimidazole Core: Substitutions at the N-1, C-5, and C-6 positions of the benzimidazole ring are critical for modulating biological activity. For many benzimidazole-based anthelmintics, an unsubstituted N-1 position is essential for activity. chemijournal.com In other contexts, such as PARP1 inhibitors, modifications at this position can be explored to improve properties. Fluorine substitution at the C-6 position of a benzimidazole-4-carboxamide scaffold has been used to enhance potency. stjohns.edu
Alterations to the Benzamide Moiety: The benzamide portion of the molecule offers numerous sites for modification. Replacing the terminal amide group with other stable functional groups can improve metabolic stability and potency. stjohns.edu For instance, in a series of TYK2 inhibitors, modifications to the benzamide ring, such as the introduction of dichloro- and cyano-phenyl groups, significantly improved potency and selectivity. nih.gov
Introduction of Linkers: Incorporating different linker groups between the benzimidazole and benzamide moieties or adding functional groups via a linker can alter the compound's interaction with its target. In one study, replacing a piperazine (B1678402) linker with aminomethylazetidine was explored to optimize PARP1 inhibitors. stjohns.edu
Scaffold Hopping: Replacing the central scaffold while maintaining key interaction points can lead to novel compounds with improved properties. For example, in the development of TAK1 inhibitors, a scaffold-hop from a pyrrole (B145914) to an imidazole (B134444) core resulted in increased biochemical potency. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives
| Molecular Position | Modification Strategy | Impact on Activity | Reference |
|---|---|---|---|
| Benzimidazole N-1 | Maintain unsubstituted hydrogen | Essential for certain activities like anthelmintic effects. | chemijournal.com |
| Benzimidazole C-6 | Substitution with fluorine | Can enhance potency against specific targets like PARP1. | stjohns.edu |
| Benzamide Ring | Introduction of various substituents (e.g., halogens, alkoxy groups) | Modulates binding affinity and selectivity for targets like kinases and PXR. | nih.govnih.gov |
| Terminal Amide | Replacement with other functional groups | Can improve metabolic stability and potency. | stjohns.edu |
Exploration of Novel Biological Targets and Therapeutic Applications
The inherent versatility of the benzimidazole structure allows its derivatives to target a wide array of enzymes and receptors, opening up numerous therapeutic avenues beyond their currently known applications.
Anticancer Therapy: Benzimidazole derivatives have shown significant potential as anticancer agents. researchgate.netrsc.org A key target is Poly(ADP-ribose) polymerase (PARP1), an enzyme crucial for DNA repair. Optimization of a benzimidazole-4-carboxamide lead compound yielded inhibitors with picomolar potency against PARP1, which could be effective in treating cancers with DNA repair deficiencies, such as those with BRCA mutations. stjohns.edu Other anticancer mechanisms include targeting Dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. nih.gov
Antimicrobial Agents: Given the structural similarity of the benzimidazole core to purine (B94841) nucleotides, derivatives have been designed as antimicrobial agents targeting DHFR. nih.gov Some synthesized 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have demonstrated significant antibacterial and antifungal effects. nih.gov
Enzyme Inhibition for Other Diseases: The benzimidazole scaffold is a foundation for inhibitors of various other enzymes implicated in disease:
Heparanase: A novel class of benzamide derivatives containing the 4-(1H-benzoimidazol-2-yl) moiety has been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. nih.gov
Carbonic Anhydrase (CA): Certain 2-aminobenzimidazole (B67599) derivatives have shown selective inhibition of CA isoforms II and VII, which are targets for conditions like glaucoma and epilepsy. tandfonline.com
Casein Kinase 1 (CK1δ/ε): Thiazole-carboxamide derivatives incorporating a benzimidazole moiety have been developed as potent and selective inhibitors of CK1δ/ε, kinases implicated in circadian rhythm disorders and cancer. nih.govresearchgate.net
Anti-inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to possess potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov
Table 2: Potential Biological Targets and Therapeutic Applications
| Biological Target | Therapeutic Application | Derivative Class | Reference |
|---|---|---|---|
| Poly(ADP-ribose) polymerase (PARP1) | Cancer | Benzimidazole-4-carboxamides | stjohns.edu |
| Dihydrofolate reductase (DHFR) | Cancer, Microbial Infections | 2-Mercaptobenzimidazole derivatives | nih.gov |
| Heparanase | Cancer, Inflammation | N-phenyl-benzamides | nih.gov |
| Carbonic Anhydrase II & VII | Glaucoma, Epilepsy | 2-Aminobenzothiazole-sulphonamides | tandfonline.com |
| Casein Kinase 1 (CK1δ/ε) | Circadian Rhythm Disorders, Cancer | 2-Benzamido-thiazole-4-carboxamides | nih.govresearchgate.net |
| NF-κB Pathway | Inflammation | 2-(piperidin-4-yl)-1H-benzo[d]imidazoles | nih.gov |
Integration of Advanced Research Methodologies for Compound Development
The development of 4-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives can be significantly accelerated by integrating modern research technologies into the discovery and optimization process.
Computational and In Silico Methods: Computational studies are invaluable for understanding the structural and electronic properties of benzimidazole derivatives. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate molecular geometries and predict spectroscopic signatures (NMR, IR), showing good agreement with experimental data. researchgate.net Molecular docking and in silico screening can predict the binding modes of compounds with their biological targets, guiding the synthesis of more potent molecules and helping to elucidate structure-activity relationships. ozguryayinlari.com
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. By analyzing the X-ray crystal structure of a lead compound bound to its target enzyme, researchers can design specific modifications to improve binding affinity and selectivity. nih.gov This approach has been successfully used to optimize inhibitors for kinases like TYK2 and TAK1. nih.govnih.gov
High-Yield Synthesis Techniques: The development of efficient and environmentally friendly synthesis methods is crucial. Microwave-assisted synthesis, for example, has been shown to increase product yields and reduce reaction times for benzimidazole derivatives, aligning with the principles of Green Chemistry. researchgate.net
The integration of these advanced methodologies will streamline the journey from lead compound to clinical candidate, allowing for the rapid development of novel this compound-based therapeutics with enhanced efficacy and safety profiles.
Q & A
Q. What role do hydrazine derivatives play in anticonvulsant applications?
- Methodological Answer : Hydrazine carboxamide derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide) modulate GABA receptors. Synthesis involves:
- Condensation of benzimidazole-thiol with hydrazine hydrate.
- Schiff base formation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde), validated by ¹H-NMR (δ 8.2 ppm for imine proton) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
